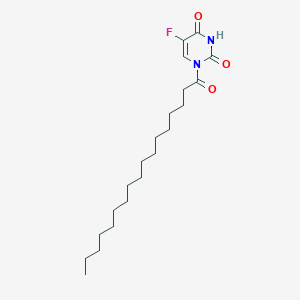![molecular formula C17H40O3Si2 B14584298 Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-61-5](/img/structure/B14584298.png)
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C17H40O3Si2. This compound is characterized by the presence of both alkyl and alkoxysilane groups, making it a versatile chemical in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, often catalyzed by precious metals such as platinum or rhodium . The reaction conditions generally require a controlled environment with specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the alkoxysilane groups to silanes.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of its silane groups with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which then condense to form siloxane bonds. This process is crucial in the formation of stable, cross-linked networks in materials and coatings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: An organosilicon compound with similar reactivity but lacks the additional alkyl groups present in Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane.
Dimethyldiethoxysilane: Another related compound with different alkyl and alkoxysilane groups, offering distinct properties and applications.
Uniqueness
This compound is unique due to its combination of alkyl and alkoxysilane groups, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both stability and reactivity .
Eigenschaften
CAS-Nummer |
61210-61-5 |
|---|---|
Molekularformel |
C17H40O3Si2 |
Molekulargewicht |
348.7 g/mol |
IUPAC-Name |
dibutyl-methyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C17H40O3Si2/c1-7-12-14-21(6,15-13-8-2)16-17-22(18-9-3,19-10-4)20-11-5/h7-17H2,1-6H3 |
InChI-Schlüssel |
BTZGTFTWZLTVEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(CCCC)CC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



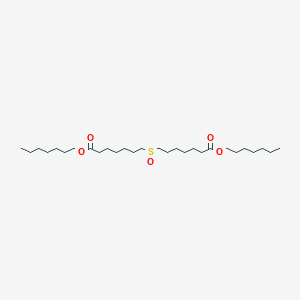
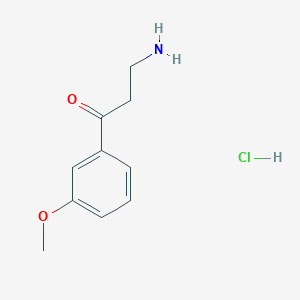
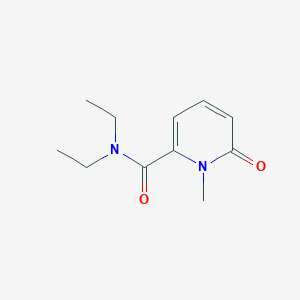
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
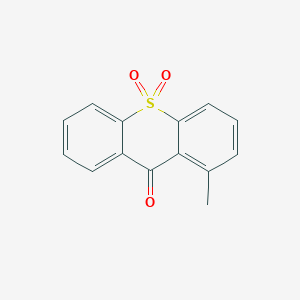
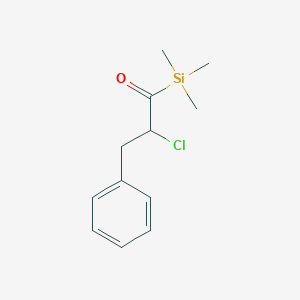
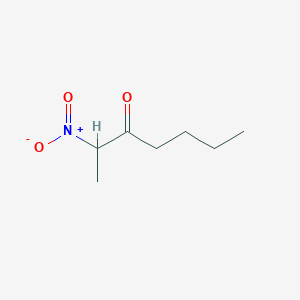

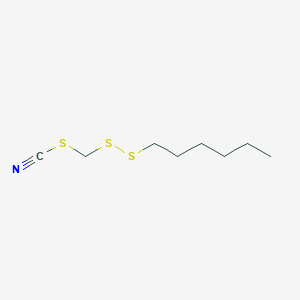
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
